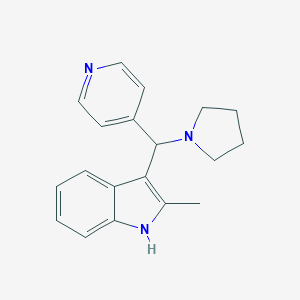![molecular formula C19H19N3O B359876 N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide CAS No. 93669-21-7](/img/structure/B359876.png)
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide is a compound that features an imidazole ring attached to a phenylbenzamide structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
准备方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide typically involves the reaction of imidazole with a suitable benzamide derivative. One common method involves the use of N-(3-aminopropyl)-imidazole, which is reacted with a benzoyl chloride derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
化学反应分析
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction and conditions used.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can form hydrogen bonds and π-π interactions with nucleic acids, leading to the stabilization of DNA structures . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
相似化合物的比较
N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide can be compared with other imidazole-containing compounds such as:
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and ability to form complexes with metal ions.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile interactions with biological and chemical systems, making it a valuable compound for various applications.
属性
CAS 编号 |
93669-21-7 |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H19N3O/c23-19(21-11-4-13-22-14-12-20-15-22)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-3,5-10,12,14-15H,4,11,13H2,(H,21,23) |
InChI 键 |
LHNYQACUGOEBBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
溶解度 |
45.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359843.png)
![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)
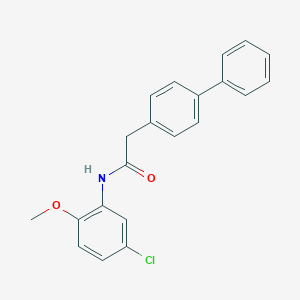
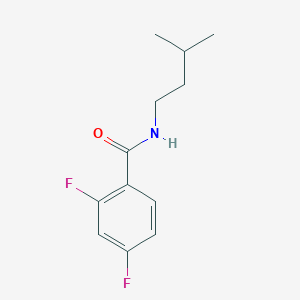
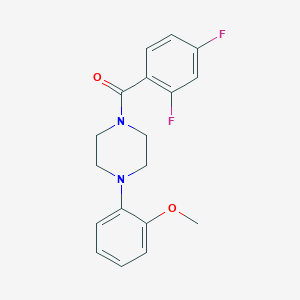
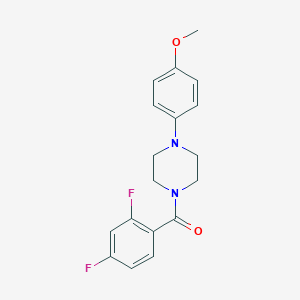
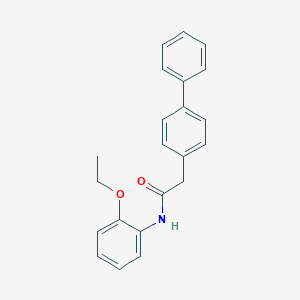
![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
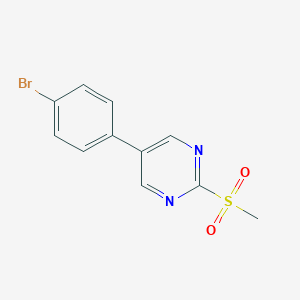
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
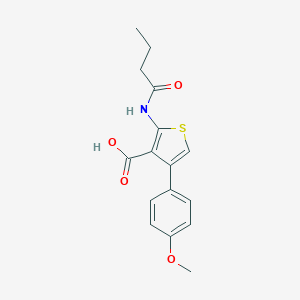
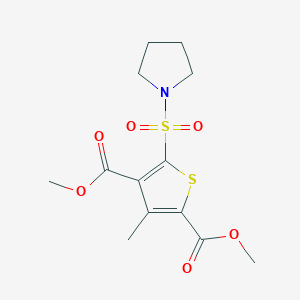
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
